molecular formula C14H22N4O4 B12663579 Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide CAS No. 70821-50-0

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide

Cat. No.: B12663579
CAS No.: 70821-50-0
M. Wt: 310.35 g/mol
InChI Key: BZPVVXCRPZQTAQ-UHFFFAOYSA-N
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Description

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide is a chemical compound with the molecular formula C12H20N4O4 It is known for its unique structure, which includes two pyrrolidine rings and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide typically involves the reaction of 2-methyl-5-oxopyrrolidine-1-acetic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide
  • 2-Methyl-5-oxo-1-pyrrolidineacetic acid hydrazide

Uniqueness

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

70821-50-0

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

2-(2-methyl-5-oxopyrrolidin-1-yl)-N'-[2-(2-methyl-5-oxopyrrolidin-1-yl)acetyl]acetohydrazide

InChI

InChI=1S/C14H22N4O4/c1-9-3-5-13(21)17(9)7-11(19)15-16-12(20)8-18-10(2)4-6-14(18)22/h9-10H,3-8H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

BZPVVXCRPZQTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N1CC(=O)NNC(=O)CN2C(CCC2=O)C

Origin of Product

United States

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